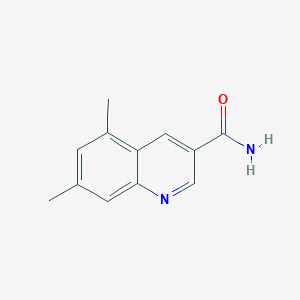
5,7-Dimethylquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethylquinoline-3-carboxamide is a quinoline derivative known for its diverse biological and chemical properties. Quinoline derivatives are significant in heterocyclic chemistry due to their presence in various natural and synthetic compounds. These compounds exhibit a wide range of biological activities, making them valuable in medicinal chemistry and other scientific fields .
Méthodes De Préparation
The synthesis of 5,7-Dimethylquinoline-3-carboxamide typically involves the amidation of 5,7-dimethylquinoline-3-carboxylic acid. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 5,7-dimethylquinoline-3-carboxylic acid with an amine under microwave irradiation, resulting in the formation of the desired carboxamide . Industrial production methods may vary, but they generally follow similar principles, utilizing optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
5,7-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups.
Applications De Recherche Scientifique
5,7-Dimethylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Mécanisme D'action
The mechanism of action of 5,7-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
5,7-Dimethylquinoline-3-carboxamide can be compared to other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline-3-carboxamide derivatives: Similar to this compound, these compounds are investigated for their potential as CETP inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other quinoline derivatives.
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
5,7-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C12H12N2O/c1-7-3-8(2)10-5-9(12(13)15)6-14-11(10)4-7/h3-6H,1-2H3,(H2,13,15) |
Clé InChI |
WIJZWCZCTUGUHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=NC2=C1)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1-Biphenyl]-2-ol,4-methoxy-6-methyl-](/img/structure/B13741440.png)

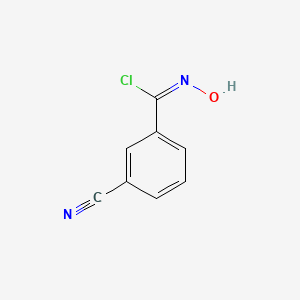

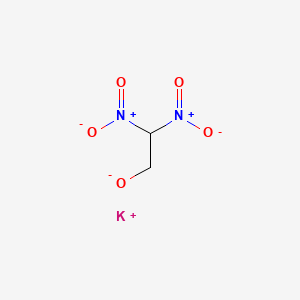
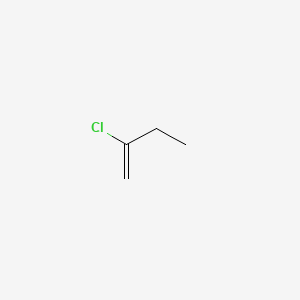
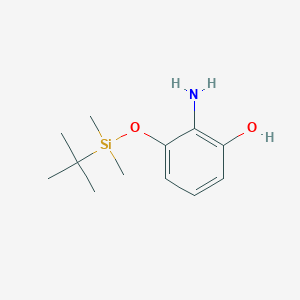
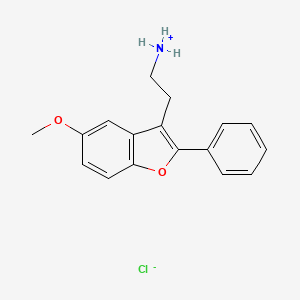

![N-[1-(2H-1,3-Benzodioxol-5-yl)but-1-en-1-yl]acetamide](/img/structure/B13741488.png)
